molecular formula C20H19NO8S B280698 5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester

5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester

Cat. No. B280698
M. Wt: 433.4 g/mol
InChI Key: FSRYGTPRUXYRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as "CMC-544" and belongs to the class of drugs known as antibody-drug conjugates (ADCs). ADCs are a promising class of drugs that combine the specificity of monoclonal antibodies with the cytotoxic effects of chemotherapeutic agents.

Scientific Research Applications

CMC-544 has been studied extensively for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CMC-544 has potent cytotoxic effects against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. Clinical trials have also shown promising results, with CMC-544 demonstrating efficacy in the treatment of non-Hodgkin's lymphoma and acute lymphoblastic leukemia.

Mechanism of Action

The mechanism of action of CMC-544 involves the specific targeting of cancer cells by the monoclonal antibody component of the drug. Once the antibody has bound to the cancer cell, the linker molecule releases the cytotoxic agent, which induces cell death through a variety of mechanisms, including DNA damage, inhibition of protein synthesis, and disruption of cell division.
Biochemical and Physiological Effects
CMC-544 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These effects include the induction of apoptosis (programmed cell death), inhibition of tumor growth, and reduction in tumor size. CMC-544 has also been shown to have minimal toxicity in normal tissues, which is a significant advantage over traditional chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMC-544 for lab experiments is its specificity for cancer cells. This allows researchers to target specific cell types and study the effects of the drug on those cells. However, one limitation of CMC-544 is its complexity, which can make it difficult to synthesize and study in the lab.

Future Directions

There are a number of potential future directions for research on CMC-544. One area of focus is the optimization of the linker molecule to improve the efficacy and safety of the drug. Another area of interest is the development of new monoclonal antibodies that can target different types of cancer cells. Additionally, there is ongoing research into the use of 5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester in combination with other cancer therapies, such as immune checkpoint inhibitors and radiation therapy.
Conclusion
In conclusion, CMC-544 is a promising drug candidate for the treatment of cancer. Its specificity for cancer cells, potent cytotoxic effects, and minimal toxicity in normal tissues make it an attractive option for cancer therapy. Ongoing research into the optimization of the drug and its use in combination with other therapies will continue to advance our understanding of its potential applications in cancer treatment.

Synthesis Methods

The synthesis of CMC-544 involves the conjugation of a monoclonal antibody with a cytotoxic agent. The monoclonal antibody is designed to target a specific antigen expressed on the surface of cancer cells. The cytotoxic agent is attached to the antibody through a linker molecule that is designed to release the cytotoxic agent once the antibody has bound to the cancer cell. The synthesis of CMC-544 is a complex process that requires careful optimization of the linker and cytotoxic agent to ensure maximum efficacy and minimal toxicity.

properties

Molecular Formula

C20H19NO8S

Molecular Weight

433.4 g/mol

IUPAC Name

4-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]sulfamoyl]benzoic acid

InChI

InChI=1S/C20H19NO8S/c1-12-18(20(24)28-10-9-27-2)16-11-14(5-8-17(16)29-12)21-30(25,26)15-6-3-13(4-7-15)19(22)23/h3-8,11,21H,9-10H2,1-2H3,(H,22,23)

InChI Key

FSRYGTPRUXYRIH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.